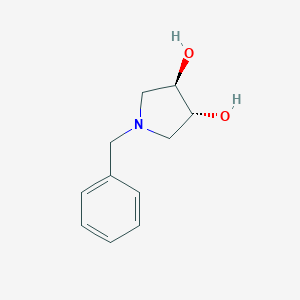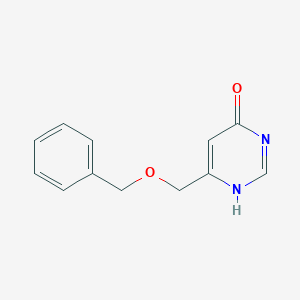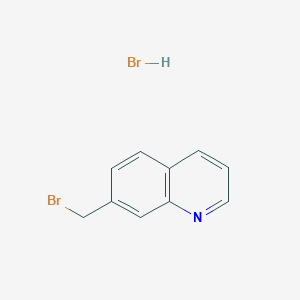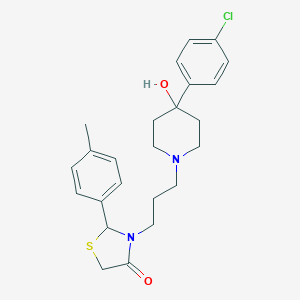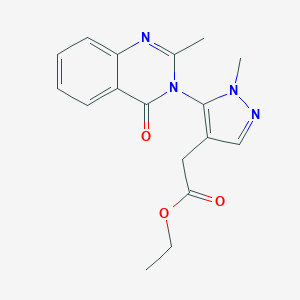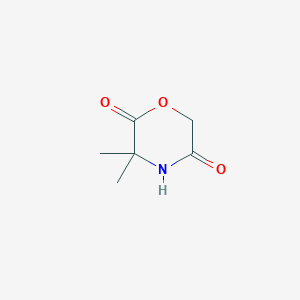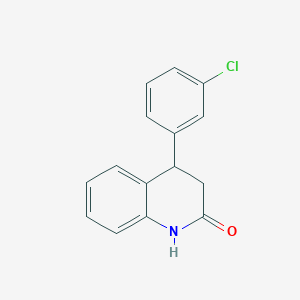
4-(3-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one is a chemical compound that has been of significant interest to researchers in recent years. This compound has been found to possess a range of interesting properties, including its ability to act as an inhibitor of certain enzymes, and its potential as a therapeutic agent in the treatment of various diseases.
作用机制
The mechanism of action of 4-(3-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one involves its ability to inhibit certain enzymes that are involved in the development of cancer. This compound has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. By inhibiting this enzyme, 4-(3-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one can prevent the replication of cancer cells, leading to their death.
生化和生理效应
The biochemical and physiological effects of 4-(3-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one are still being studied. However, studies have shown that this compound has the ability to inhibit the activity of certain enzymes, which can have a range of effects on the body. In addition, this compound has been found to possess anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases.
实验室实验的优点和局限性
One of the major advantages of using 4-(3-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one in lab experiments is its well-established synthesis method. This compound is relatively easy to synthesize, making it a cost-effective option for researchers. In addition, this compound has been found to possess a range of interesting properties, which make it an attractive target for research. However, there are also limitations to using this compound in lab experiments. For example, its potential toxicity and side effects need to be carefully considered before using it in vivo.
未来方向
There are many future directions for research on 4-(3-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one. One potential area of research is the development of new synthesis methods that are more efficient and cost-effective. In addition, researchers may explore the use of this compound in combination with other drugs to enhance its therapeutic potential. Furthermore, the potential side effects of this compound need to be carefully studied in order to determine its safety for use in humans. Finally, more research is needed to fully understand the biochemical and physiological effects of this compound, and its potential as a therapeutic agent in the treatment of various diseases.
合成方法
The synthesis of 4-(3-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one involves the reaction of 3-chlorobenzoic acid with 2-aminoacetophenone in the presence of a catalyst such as triethylamine. The resulting product is then subjected to further reactions to produce the final compound. This synthesis method has been well established and has been used by many researchers in the field.
科学研究应用
The scientific research application of 4-(3-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one is vast and varied. This compound has been found to possess a range of interesting properties that make it an attractive target for research. One of the most promising applications of this compound is its potential as a therapeutic agent in the treatment of various diseases. Studies have shown that this compound has the ability to inhibit certain enzymes that are involved in the development of cancer, making it a potential candidate for the treatment of this disease.
属性
CAS 编号 |
192187-30-7 |
|---|---|
产品名称 |
4-(3-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one |
分子式 |
C15H12ClNO |
分子量 |
257.71 g/mol |
IUPAC 名称 |
4-(3-chlorophenyl)-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C15H12ClNO/c16-11-5-3-4-10(8-11)13-9-15(18)17-14-7-2-1-6-12(13)14/h1-8,13H,9H2,(H,17,18) |
InChI 键 |
KFDVRZXTYQSUSU-UHFFFAOYSA-N |
SMILES |
C1C(C2=CC=CC=C2NC1=O)C3=CC(=CC=C3)Cl |
规范 SMILES |
C1C(C2=CC=CC=C2NC1=O)C3=CC(=CC=C3)Cl |
同义词 |
4-(3-CHLOROPHENYL)-3,4-DIHYDROQUINOLIN-2(1H)-ONE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



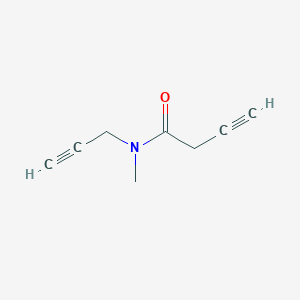
![4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline](/img/structure/B63371.png)
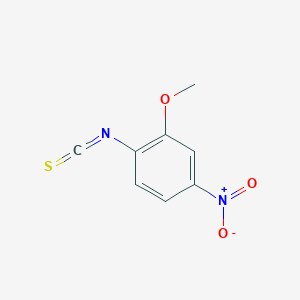
![Naphth[2,1-d]oxazole, 2-ethoxy-3a,4,5,9b-tetrahydro-, cis-(9CI)](/img/structure/B63377.png)

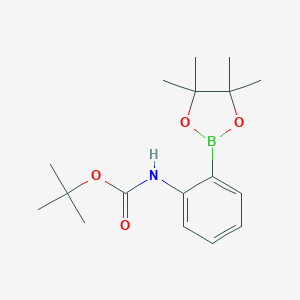
![1-[(1R,3R)-3-(2-Hydroxyethyl)-2,2-dimethylcyclobutyl]ethanone](/img/structure/B63385.png)
